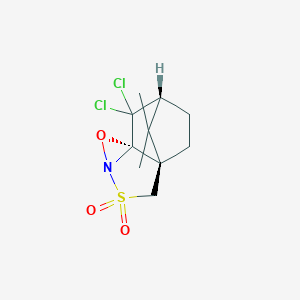

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Description

BenchChem offers high-quality (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMBQYFZDBYWHU-VYBWYVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452762 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139628-16-3 | |

| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

This technical guide provides an in-depth exploration of the synthesis and characterization of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a prominent chiral oxidizing agent in asymmetric synthesis. The document is structured to offer not only a detailed procedural methodology but also to impart a deeper understanding of the underlying chemical principles and practical considerations essential for successful and reliable execution in a research and development setting.

Introduction: The Significance of Chiral Oxaziridines

Chiral N-sulfonyloxaziridines have emerged as powerful and versatile reagents in modern organic synthesis.[1][2] Their unique three-membered ring structure, containing an electrophilic oxygen atom, allows for the stereoselective transfer of oxygen to a variety of nucleophilic substrates.[3][4] Among these, derivatives of camphor have been extensively developed due to the rigid bicyclic framework which provides a well-defined steric environment, enabling high levels of enantioselectivity in oxidation reactions.[1] (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, in particular, is a highly effective reagent for the asymmetric hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and other stereoselective transformations.[5][6] The presence of the dichloro groups at the 8-position enhances the electrophilicity of the oxaziridine oxygen, contributing to its reactivity.[6]

This guide will furnish the reader with a comprehensive protocol for the synthesis of the title compound, beginning from the appropriate chiral precursor, followed by a detailed analysis of its characterization to ensure purity and structural integrity.

Synthesis Methodology: A Step-by-Step Approach with Mechanistic Insights

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is achieved through a two-step sequence starting from the corresponding chiral camphorsulfonylimine. The key transformation is the oxidation of the imine to the oxaziridine.

Part 1: Preparation of the Precursor, (-)-[(8,8-Dichlorocamphoryl)sulfonyl]imine

The synthesis begins with the appropriate enantiomer of camphorsulfonic acid. To obtain the desired (-) enantiomer of the final oxaziridine, one must start with the corresponding chiral precursor. The synthesis of the precursor imine is well-established and can be prepared from the corresponding sulfonamide.[5] For the purpose of this guide, we will assume the availability of the direct precursor, (+)-(camphorylsulfonyl)imine, which leads to the (-) enantiomer of the dichlorinated oxaziridine.[5]

Part 2: Oxidation to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

The core of the synthesis lies in the clean and efficient oxidation of the sulfonylimine to the corresponding oxaziridine. While various oxidizing agents can be employed, a common and effective method involves the use of peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA), or a biphasic system with potassium peroxymonosulfate (Oxone®).[7] The protocol detailed here is adapted from a reliable Organic Syntheses procedure for the enantiomer.[5]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the (+)-[(8,8-dichlorocamphoryl)sulfonyl]imine in a suitable solvent such as methylene chloride.

-

Biphasic System: Add an aqueous solution of a base, such as sodium bicarbonate, to the reaction mixture. This creates a biphasic system that helps to buffer the reaction and neutralize the acidic byproducts.

-

Oxidant Addition: The oxidizing agent, for instance, a solution of peracetic acid in acetic acid or m-CPBA, is added dropwise to the vigorously stirred biphasic mixture.[5] The temperature should be carefully monitored and maintained, typically below 40°C, to prevent side reactions and decomposition of the product.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting imine and the appearance of the oxaziridine product.[5]

-

Workup: Upon completion, the organic layer is separated. The aqueous layer may be extracted with additional methylene chloride to ensure complete recovery of the product. The combined organic layers are then washed with a reducing agent solution (e.g., saturated sodium sulfite) to quench any remaining peroxide, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification and Isolation: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. Crystallization of the crude product from a suitable solvent system, such as hexane or an ethanol/ethyl acetate mixture, yields the purified (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine as a white solid.[5]

Causality Behind Experimental Choices:

-

Biphasic System: The use of a two-phase system with a buffer is crucial for several reasons. It ensures that the pH of the reaction mixture remains controlled, which is important for the stability of the oxaziridine product. It also facilitates the separation of the product from the water-soluble byproducts during the workup.

-

Controlled Addition of Oxidant: The slow, controlled addition of the oxidizing agent is a key safety and selectivity measure. It prevents a rapid exotherm and minimizes the potential for over-oxidation or decomposition of the desired product.

-

Quenching Step: The wash with a reducing agent like sodium sulfite is a critical safety step to neutralize any unreacted peroxide, which can be explosive upon concentration.

Caption: Correlation of characterization techniques with structural features.

Conclusion

The synthesis and characterization of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are well-established processes that yield a highly valuable chiral oxidizing agent. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this reagent with high purity. The rigorous characterization outlined in this guide serves as a self-validating system, ensuring the quality and suitability of the synthesized compound for its intended applications in asymmetric synthesis.

References

-

Aubé, J. Oxiziridine rearrangements in asymmetric synthesis. Chemical Society Reviews, 26(4), 269-278. [Link]

-

Davis, F. A., et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 70, 215. [Link]

-

ResearchGate. Asymmetric Oxaziridination. [Link]

-

Wikipedia. Oxaziridine. [Link]

-

Li, W., et al. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2644. [Link]

-

Michigan State University. Oxaziridines: New Perspectives and Insights. [Link]

-

SpectraBase. (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine - ¹H NMR Spectrum. [Link]

-

Davis, F. A., & Chen, B. C. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 68, 159. [Link]

-

Organic Chemistry Portal. Oxaziridine synthesis. [Link]

-

FOLIA. Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes. [Link]

-

MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. [Link]

-

ACS Publications. Advances in the Chemistry of Oxaziridines. [Link]

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of dichlorocamphorylsulfonyl oxaziridine

An In-Depth Technical Guide to Dichlorocamphorylsulfonyl Oxaziridine

Introduction

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a robust and highly effective chiral oxidizing agent widely employed in modern asymmetric synthesis.[1] Derived from the naturally occurring and inexpensive chiral pool starting material, camphor, this reagent has become indispensable for the enantioselective hydroxylation of prochiral enolates, providing access to optically active α-hydroxy carbonyl compounds.[2][3] These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents.[3][4] The presence of the dichloro substituents on the camphor scaffold significantly enhances the reagent's electrophilicity and steric bulk, which are critical for its reactivity and high levels of stereoselectivity.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and application of this powerful synthetic tool.

Physical and Spectroscopic Properties

Dichlorocamphorylsulfonyl oxaziridine is a white to off-white solid that is stable under typical laboratory conditions.[5] It is best stored at refrigerated temperatures (2-8°C) to ensure long-term stability. Its solubility is limited in polar solvents, which can be a factor in both reaction setup and purification.[1]

Physical Data Summary

The key physical properties for both the (+) and (-) enantiomers are summarized below. The stereochemistry of the product in asymmetric reactions is dependent on the enantiomer of the oxaziridine used.[3]

| Property | (+)-(2R,8aR)-Enantiomer | (−)-(2S,8aR)-Enantiomer | Source |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃S | C₁₀H₁₃Cl₂NO₃S | [1] |

| Molecular Weight | 298.19 g/mol | 298.19 g/mol | [1] |

| Appearance | White to Off-White Solid | White Solid | [5] |

| Melting Point | 181-186 °C | 182-186 °C | [5][6] |

| Optical Rotation | [α]²⁰/D +89 to +91.4° (c=0.5, CHCl₃) | [α]²⁰/D -91 to -92.3° (c=0.5, CHCl₃) | [6] |

| Storage | 2-8°C | 2-8°C |

Spectroscopic Data

The structural characterization of (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine is well-documented.

| Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR (300 MHz, CDCl₃) | 1.16 (s, 3H), 1.48 (s, 3H), 1.86–2.18 (m, 3H), 2.30–2.40 (m, 1H), 2.73 (d, 1H, J=3.9), 3.23 (d, 1H, J=14), 3.45 (d, 1H, J=14) |

| ¹³C NMR (75 MHz, CDCl₃) | 21.9, 23.31, 25.3, 26.8, 47.3, 49.4, 54.6, 62.5, 86.1, 99.1 |

Source: Organic Syntheses Procedure[6]

Chemical Properties and Reactivity

Dichlorocamphorylsulfonyl oxaziridine is a neutral, aprotic, and highly electrophilic oxidizing agent.[7] The core of its reactivity lies in the strained three-membered oxaziridine ring, which contains a weak N-O bond.[8][9] The mechanism of oxidation involves the transfer of this oxygen atom to a nucleophilic substrate, driven by the release of ring strain and the formation of a stable sulfonylimine byproduct.[10]

The primary application of this reagent is the asymmetric α-hydroxylation of ketone and ester enolates .[1][2] This reaction provides a direct and reliable method for synthesizing chiral α-hydroxy carbonyl compounds with high enantiomeric excess (ee).[2] The stereochemical outcome is dictated by the rigid camphor backbone, which effectively shields one face of the oxaziridine ring, forcing the nucleophilic enolate to attack the oxygen atom from the less sterically hindered direction.

Beyond enolate hydroxylation, this class of oxaziridines is also effective for the asymmetric oxidation of other nucleophiles, including sulfides to sulfoxides.[1][3]

Synthesis Workflow

The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a well-established, multi-step process starting from commercially available camphorsulfonic acid.[7] The procedure involves the formation of a sulfonylimine, followed by chlorination and subsequent oxidation to create the oxaziridine ring.[1]

The stereoselectivity of the reaction is governed by the steric environment of the camphor-derived reagent. The bulky camphor framework creates a chiral pocket around the oxaziridine ring, directing the incoming enolate to attack the oxygen atom from a specific trajectory. The dichloro groups further enhance this steric directing effect and increase the electrophilicity of the oxygen atom, leading to high yields and excellent enantioselectivity. [1]For instance, this reagent is particularly effective for the hydroxylation of 2-substituted 1-tetralone enolates that lack an 8-methoxy group. [6]

Detailed Experimental Protocol: Asymmetric Hydroxylation of a Tetralone Enolate

This protocol provides a representative example of the asymmetric hydroxylation of a prochiral ketone enolate.

Objective: To synthesize an enantiomerically enriched α-hydroxy tetralone.

Materials:

-

2-Substituted-1-tetralone

-

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.1 equivalents)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in toluene or THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the 2-substituted-1-tetralone (1.0 equivalent) and anhydrous THF.

-

Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. The KHMDS solution (1.1 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Hydroxylation: A solution of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.1 equivalents) in anhydrous THF is prepared in a separate dry flask. This solution is then added dropwise to the cold enolate solution over 20-30 minutes. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The aqueous layer is separated, and the organic layer is diluted with ethyl acetate. The organic phase is washed sequentially with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy tetralone. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Conclusion

Dichlorocamphorylsulfonyl oxaziridine stands as a premier reagent for asymmetric oxidation, particularly for the challenging task of creating chiral α-hydroxy carbonyl centers. Its predictable stereochemical outcomes, high reactivity, and the commercial availability of both enantiomers have cemented its role in the synthesis of complex molecules in both academic and industrial settings. The combination of a rigid chiral scaffold and activating dichloro substituents provides a powerful and reliable tool for chemists to introduce chirality with a high degree of control, facilitating the development of novel therapeutics and other advanced materials.

References

-

Chen, B.-C., et al. (+)-(2R,8aR)-[(8,8-DIMETHOXYCAMPHORYL)SULFONYL]OXAZIRIDINE AND (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 1996, 73, 159. [Link]

-

Drexel University. Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. [Link]

-

Davis, F. A., et al. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 1992, 70, 215. [Link]

-

ResearchGate. The asymmetric α‐hydroxylation using (10‐camphorylsulfonyl)oxaziridine. [Link]

-

ResearchGate. Hydroxylation with oxaziridine 22. [Link]

-

Aubé, J. Advances in the Chemistry of Oxaziridines. PubMed Central, 2011. [Link]

-

Glen Research. Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Report, 9.16. [Link]

-

Wikipedia. Oxaziridine. [Link]

-

Davis, F. A., et al. Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties. Journal of the American Chemical Society, 1982. [Link]

-

Chemsrc. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | CAS#:104322-63-6. [Link]

-

MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 2018. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | 127184-05-8 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (1R)-(-)-(10-Camphorsulfonyl)oxaziridine | 104372-31-8 [chemicalbook.com]

- 8. Oxaziridine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

An In-depth Technical Guide to the Mechanism of Action for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Executive Summary

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a powerful, enantiomerically pure oxidizing agent belonging to the class of N-sulfonyloxaziridines, often referred to as Davis reagents.[1][2][3] Its primary and most impactful application in modern organic synthesis is the asymmetric α-hydroxylation of prochiral ketone, ester, and amide enolates to produce optically active α-hydroxy carbonyl compounds.[4][5] These chiral products are valuable building blocks in the synthesis of biologically active natural products and pharmaceuticals.[4][6] The mechanism proceeds via an electrophilic oxygen atom transfer from the strained oxaziridine ring to the nucleophilic enolate. The high degree of stereocontrol is governed by a well-defined, sterically-directed approach of the nucleophile, dictated by the rigid chiral camphor backbone of the reagent. This guide elucidates the core mechanistic principles, the origins of its stereoselectivity, factors influencing the reaction, and a practical experimental framework.

Introduction: The Rise of Chiral N-Sulfonyloxaziridines

The introduction of a hydroxyl group adjacent to a carbonyl moiety is a fundamental transformation in organic chemistry.[7] The development of N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s provided a robust and versatile solution, offering a class of neutral, aprotic, and highly electrophilic oxygen transfer agents.[2][3] While the parent reagents are highly effective for oxidation, the true breakthrough for asymmetric synthesis came with the development of chiral, non-racemic versions derived from natural products like camphor.

The camphor skeleton provides a rigid, C2-symmetric, and sterically defined scaffold.[6] By attaching the reactive sulfonyloxaziridine moiety to this backbone, chemists gained the ability to induce chirality in prochiral substrates with high fidelity. The (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine variant is a refined version of the parent (camphorylsulfonyl)oxaziridine, where the dichloro substituents at the C8 position enhance both the steric bulk and the electron-withdrawing nature of the reagent, leading to improved reactivity and selectivity in many cases.[8][9]

The Reagent: Structure and Inherent Reactivity

The efficacy of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stems from its unique molecular architecture.

-

The Oxaziridine Ring: This three-membered heterocycle, containing a weak N-O bond, is highly strained.[2] This ring strain is a primary driving force for the reaction, as its release upon opening is energetically favorable.

-

The N-Sulfonyl Group: The strongly electron-withdrawing sulfonyl group polarizes the N-O bond, significantly increasing the electrophilicity of the oxygen atom. This makes the oxygen atom susceptible to attack by a wide range of nucleophiles.[7]

-

The Chiral Camphor Backbone: This rigid, bicyclic structure serves as a chiral auxiliary. Its bulky framework effectively shields one face of the reactive oxaziridine ring, forcing an incoming nucleophile to approach from the less hindered side.[6][10]

-

The 8,8-Dichloro Substituents: These chlorine atoms amplify the reagent's properties by increasing the steric hindrance around the reaction center and enhancing the electron-withdrawing effect of the sulfonyl group, which can lead to higher enantioselectivities.[8][9]

Caption: Logical flow of the reagent's inherent reactivity.

Core Mechanism: Asymmetric Hydroxylation of Enolates

The most prominent application of this reagent is the Davis oxidation, specifically the asymmetric α-hydroxylation of carbonyl compounds.[1][5] The reaction begins with the deprotonation of a ketone or ester to form a nucleophilic enolate, which then engages with the chiral oxaziridine.

The SN2-type Oxygen Transfer

The accepted mechanism involves a bimolecular nucleophilic substitution (SN2) type of attack.[1][5][10]

-

Nucleophilic Attack: The enolate anion, acting as a carbon nucleophile, attacks the electrophilic oxygen atom of the oxaziridine.[1]

-

Transition State: This attack proceeds through an open, SN2-like transition state where the new C-O bond begins to form as the weak N-O bond simultaneously breaks.[10]

-

Intermediate Formation: This concerted step leads to a transient hemiaminal-like intermediate.[1][5]

-

Fragmentation: The intermediate rapidly fragments, yielding the desired α-hydroxy carbonyl compound (after protonation during workup) and the corresponding, stable (dichlorocamphoryl)sulfinimine byproduct.[1]

Caption: General workflow of the asymmetric hydroxylation mechanism.

The Origin of Enantioselectivity: A Steric Control Model

The remarkable stereoselectivity of the reaction is a direct consequence of steric interactions in the transition state. The bulky and rigid camphor backbone dictates the trajectory of the incoming enolate.

A proposed transition state model suggests that the enolate approaches the oxaziridine oxygen from the side opposite the bulky dichloromethyl group and the camphor skeleton.[6][10] There are two primary planar approaches for the enolate relative to the C-S bond of the reagent. The favored approach is the one that minimizes steric clash between the largest substituent on the enolate (RL) and the camphor backbone. The enolate is oriented to place its largest substituent away from the reagent's steric shielding, leading to the preferential formation of one enantiomer.[2][10]

Caption: Model for stereoselective approach of the enolate.

Key Factors Influencing Reaction Outcome

While the reagent's inherent structure is the primary determinant of selectivity, experimental conditions can significantly modulate the outcome.

| Factor | Observation | Rationale / Causality | Reference |

| Enolate Counterion | Sodium (Na+) enolates often provide higher enantiomeric excess (ee) than Lithium (Li+) enolates. | Li+ can chelate more strongly to the enolate and reagent, potentially leading to a more "closed" or aggregated transition state that disrupts the ideal steric model. Na+ leads to a more dissociated, "open" transition state. | [10] |

| Enolate Geometry | Enolate geometry (Z vs. E) has been found to play a secondary role in stereoinduction. | The primary control is the reagent's facial selectivity. While geometry can influence the degree of selectivity, it is not the dominant factor in most cases. | [10] |

| Substrate Substitution | Trisubstituted enolates generally give very good stereoselectivities (e.g., 60-95% ee). | The steric differentiation between substituents on the enolate is critical. A greater steric difference allows for a more pronounced preference for one approach trajectory. | [10] |

| Additives (e.g., HMPA) | The presence of hexamethylphosphoramide (HMPA) can sometimes diminish stereoselectivity. | HMPA is a strong coordinating solvent that can break up enolate aggregates. This can alter the structure of the nucleophile in the transition state, sometimes negatively impacting the stereo-differentiating environment. | [10] |

Generalized Experimental Protocol: Asymmetric Hydroxylation

This protocol outlines a typical procedure for the α-hydroxylation of a ketone. Note: All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled.

-

Enolate Formation:

-

The ketone substrate is dissolved in anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of a strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS, 1.05 equivalents) in THF is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. The causality here is to achieve kinetic deprotonation, forming the less thermodynamically stable enolate if applicable, and preventing side reactions.

-

-

Oxidation Step:

-

A solution of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.1 equivalents) in anhydrous THF is prepared.

-

This oxaziridine solution is added dropwise to the cold enolate solution over 20-30 minutes. The slow addition helps maintain temperature control and prevents localized concentration buildups.

-

The reaction mixture is stirred at -78 °C for 1-3 hours.

-

-

Reaction Monitoring (Self-Validation):

-

Progress is monitored by Thin Layer Chromatography (TLC). A small aliquot is removed, quenched with saturated NH₄Cl, extracted with ethyl acetate, and spotted on a silica gel plate. The disappearance of the starting ketone and the appearance of a more polar product spot indicates reaction progression. The TLC should also show the sulfinimine byproduct.

-

-

Quenching and Workup:

-

The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

-

Purification and Analysis:

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) of the purified α-hydroxy ketone is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Conclusion

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a highly refined chiral oxidizing agent whose mechanism of action is well-understood. The core of its function lies in a sterically controlled, SN2-type electrophilic oxygen transfer from its strained three-membered ring to a nucleophile. The rigid camphor backbone acts as an immovable chiral director, forcing the nucleophilic enolate to approach from the least hindered face, thereby ensuring high enantioselectivity. By understanding the interplay of the reagent's structure, the nature of the substrate, and the reaction conditions, researchers can reliably and predictably synthesize valuable, enantiomerically enriched α-hydroxy carbonyl compounds, which are crucial intermediates in the field of chemical and pharmaceutical development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact.

-

Organic Chemistry Portal. (n.d.). Davis Oxidation. Retrieved from [Link]

- Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690.

-

Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Retrieved from [Link]

- Drexel University. (n.d.). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products.

- University of Windsor. (n.d.). Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines.

-

MDPI. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

- ACS Publications. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews.

- National Institutes of Health. (n.d.). Advances in the Chemistry of Oxaziridines. PubMed Central.

- ResearchGate. (n.d.).

- ACS Publications. (1999). A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. Organic Letters.

-

Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Davis oxidation. Retrieved from [Link]

Sources

- 1. Davis Oxidation [organic-chemistry.org]

- 2. Oxaziridine - Wikipedia [en.wikipedia.org]

- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Davis oxidation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

An In-depth Technical Guide to the Stereochemistry of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a powerful and highly stereoselective oxidizing agent in modern asymmetric synthesis. Derived from naturally abundant camphor, this reagent, often referred to as a Davis-type oxaziridine, provides a reliable method for the enantioselective hydroxylation of prochiral enolates, the oxidation of sulfides to chiral sulfoxides, and the functionalization of other nucleophilic substrates. The strategic placement of two chlorine atoms at the C8 position of the camphor scaffold significantly enhances its electrophilicity and modulates its stereodirecting properties. This guide provides a comprehensive examination of the synthesis, core stereochemical principles, mechanistic rationale, and practical applications of this indispensable chiral oxidant.

Introduction: The Evolution of Chiral Oxaziridines

The quest for efficient and predictable methods to install stereocenters is a central theme in organic chemistry. Oxaziridines, three-membered rings containing carbon, nitrogen, and oxygen, emerged as potent, neutral, and aprotic oxygen-transfer agents.[1][2][3] The pioneering work of Professor Franklin A. Davis and his research group in the late 1970s and 1980s transformed these molecules from curiosities into frontline reagents by developing N-sulfonyloxaziridines.[1][4] These reagents act exclusively as electrophilic oxygen donors, transferring their oxygen atom to a wide array of nucleophiles.[2]

The true breakthrough for asymmetric synthesis was the introduction of a chiral backbone. By tethering the N-sulfonyl oxaziridine moiety to a rigid, optically pure scaffold like camphor, it became possible to control the facial selectivity of the oxygen transfer. The parent (camphorylsulfonyl)oxaziridine proved highly effective, and subsequent derivatization led to the development of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. The dichloro-derivative exhibits enhanced reactivity and, in many cases, superior enantioselectivity due to the electron-withdrawing nature of the chlorine atoms.[5] Its utility has been demonstrated in the total synthesis of complex molecules, including intermediates for the chemotherapy agent Taxol.[1]

Synthesis and Structural Features

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a robust and scalable process starting from the readily available (+)-10-camphorsulfonic acid. The key steps involve the formation of the corresponding sulfonyl imine, followed by a diastereoselective oxidation to form the oxaziridine ring.

Synthetic Workflow Diagram

Caption: Steric model for the asymmetric oxidation of an enolate.

Applications in Asymmetric Synthesis

The reliability and high stereoselectivity of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine have made it a valuable tool in synthesizing chiral building blocks for the pharmaceutical and agrochemical industries.

α-Hydroxylation of Carbonyl Compounds

This remains the premier application. The reaction is highly effective for generating chiral tertiary α-hydroxy carbonyl compounds, which are difficult to access via other methods. [6] Table 1: Representative Enolate Hydroxylations with Dichloro-Derivative

| Substrate (Ketone) | Base / Conditions | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Methyl-1-tetralone | NaHMDS, THF, -78 °C | (S) | >98% | Davis, F. A., et al. (1990) |

| 2-Propyl-1-tetralone | NaHMDS, THF, -78 °C | (S) | >98% | Davis, F. A., et al. (1990) |

| Propiophenone | KHMDS, THF, -78 °C | (S) | 95% | [5] |

| 8-Methoxy-2-methyl-1-tetralone | NaHMDS, THF, -78 °C | (S) | >95% | [7]|

Note: Enantiomeric excess can vary based on substrate, base, and reaction conditions.

Asymmetric Oxidation of Sulfides

The reagent effectively oxidizes prochiral sulfides to optically active sulfoxides. Chiral sulfoxides are important chiral auxiliaries and are present in several pharmaceutical agents, such as esomeprazole. [5]The oxidation is again directed by the steric environment of the oxaziridine.

Oxidation of Indoles and Other Nucleophiles

The enhanced electrophilicity of the dichloro-derivative makes it suitable for the oxidation of less reactive nucleophiles, such as indoles. This reaction has been applied as a key step in the synthesis of complex alkaloids like the trigonoliimines. [2]

Experimental Protocol: Asymmetric Hydroxylation of 2-Methyl-1-tetralone

This protocol provides a representative, self-validating procedure for the use of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.

Objective: To synthesize (S)-2-Hydroxy-2-methyl-1-tetralone with high enantiopurity.

Materials:

-

2-Methyl-1-tetralone

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

-

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 2-methyl-1-tetralone (1.0 mmol). Anhydrous THF (10 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: To the stirred solution, NaHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution) is added dropwise over 5 minutes. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

Oxidation: A solution of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Reaction Monitoring & Quench: Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).

-

Workup: The mixture is allowed to warm to room temperature. Saturated aqueous Na₂SO₃ (5 mL) is added to quench any residual oxidant. The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Analysis: The chemical purity and structure of the resulting (S)-2-Hydroxy-2-methyl-1-tetralone are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Step-by-step workflow for asymmetric hydroxylation.

Conclusion

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a cornerstone reagent in asymmetric synthesis, offering a highly predictable and efficient route to valuable chiral α-hydroxy carbonyls and other oxidized products. Its robust synthesis, high stereoselectivity, and broad substrate scope ensure its continued application in both academic research and industrial drug development. The principles governing its stereochemical control, rooted in a well-defined transition state, provide a clear framework for predicting reaction outcomes and designing new synthetic strategies.

References

-

Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

-

Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

-

Chem-Station International Edition. (2015). Davis Oxidation. Retrieved from [Link]

-

Davis, F. A., & Weismiller, M. C. (1990). Enantioselective synthesis of tertiary .alpha.-hydroxy carbonyl compounds using [(8,8-dichlorocamphoryl)sulfonyl]oxaziridine. The Journal of Organic Chemistry, 55(12), 3715–3717. [Link]

- University of Windsor. (n.d.). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Scholarship at UWindsor.

-

Sandtorv, A. H. (2015). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 115(17), 9413–9457. [Link]

-

Armstrong, A., & Li, Y. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2645. [Link]

-

Davis, F. A., Sheppard, A. C., & Lal, G. S. (1989). Influence of enolate geometry and structure on the stereochemistry of the asymmetric oxidation of prochiral ketone enolates to optically active α-hydroxy ketones. Tetrahedron Letters, 30(7), 779–782. [Link]

-

Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 70, 215. [Link]

-

Armstrong, A., & Pullin, R. D. C. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8037-8104. [Link]

- Drexel University. (1991). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products.

-

Wikipedia. (n.d.). Franklin A. Davis. Retrieved from [Link]

- Google Scholar. (n.d.). Franklin A. Davis.

-

Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 69, 158. [Link]

Sources

- 1. Oxaziridine - Wikipedia [en.wikipedia.org]

- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine discovery and history

An In-depth Technical Guide to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: Discovery, Synthesis, and Application

Foreword: The Rise of Electrophilic Oxygen

In the landscape of modern organic synthesis, the ability to introduce an oxygen atom with high stereocontrol is a cornerstone of molecular construction. This is particularly true in the development of pharmaceuticals and complex natural products, where specific stereoisomers dictate biological activity. The journey to achieve such precision has been marked by the development of elegant reagents capable of acting as electrophilic oxygen sources. Among these, the N-sulfonyloxaziridines, pioneered by Franklin A. Davis, stand out for their stability, reliability, and tunable reactivity.[1][2] This guide delves into the history, synthesis, and mechanistic underpinnings of a particularly effective member of this class: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine , a reagent that marries a robust chiral scaffold with electronic and steric enhancements to deliver exceptional levels of asymmetric induction.

Part 1: A Historical Perspective on Chiral Oxaziridines

The Genesis: From Emmons to Davis

The story of oxaziridines—three-membered rings containing carbon, nitrogen, and oxygen—begins in the mid-1950s with their first synthesis by William D. Emmons through the peracid oxidation of imines.[3] These initial N-alkyloxaziridines, while novel, demonstrated complex reactivity, sometimes acting as nitrogen transfer agents. A paradigm shift occurred in the late 1970s when Franklin A. Davis and his group introduced the first N-sulfonyloxaziridines.[1][2] By replacing the N-alkyl group with a strongly electron-withdrawing sulfonyl group, they created a new class of reagents with three distinct advantages:

-

Enhanced Stability: N-sulfonyloxaziridines are typically stable, crystalline solids with a long shelf-life, a stark contrast to many other potent oxidizing agents.[1]

-

Aprotic Reactivity: They function under neutral, aprotic conditions, expanding their compatibility with sensitive functional groups and intermediates like enolates.[4]

-

Exclusive Oxygen Transfer: The sulfonyl group biases the molecule to act exclusively as an electrophilic oxygen atom transfer reagent, driven by the release of ring strain and the formation of a stable sulfonylimine byproduct.[1][2]

The Camphor Scaffold: A Breakthrough in Asymmetry

The next great challenge was to render this powerful oxidation asymmetric. Early attempts to achieve enantioselectivity met with limited success. The true breakthrough came from tethering the N-sulfonyl group to a readily available, stereochemically defined natural product: camphor. The development of chiral (camphorylsulfonyl)oxaziridines provided the first synthetically useful, reagent-controlled method for asymmetric hydroxylations.[5] The rigid, bulky camphor framework provided the necessary steric environment to effectively differentiate between the prochiral faces of a nucleophile, such as an enolate.[5]

Fine-Tuning for Excellence: The Advent of the 8,8-Dichloro Derivative

While the parent (camphorylsulfonyl)oxaziridines were highly effective, the pursuit of even greater selectivity led to further modifications of the camphor scaffold. Researchers hypothesized that increasing the steric bulk and modulating the electronic properties of the camphor backbone could enhance stereochemical communication during the oxygen transfer step. This led to the development of derivatives substituted at the C8 position.

The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine represented a key optimization. The introduction of two chlorine atoms at the 8-position serves a dual purpose:

-

Steric Shielding: The dichloromethyl group provides significant steric hindrance, which more effectively blocks one face of the approaching nucleophile in the transition state.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the oxaziridine oxygen.

This rationally designed modification resulted in a reagent with superior stereodifferentiating ability for a range of substrates, solidifying its place as a premier tool for asymmetric hydroxylation.[6][7]

Part 2: Synthesis and Structural Features

The preparation of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a robust, multi-step process starting from naturally available camphor derivatives. The sequence is designed to build the necessary functionality methodically, culminating in the critical oxidation step that forms the strained three-membered ring.

Detailed Synthetic Protocol

The synthesis begins with the corresponding (+)-(camphorylsulfonyl)imine, which is then chlorinated and oxidized.

Step 1: Dichlorination of (+)-(Camphorylsulfonyl)imine The precursor imine is subjected to electrophilic chlorination to install the key 8,8-dichloro functionality.

-

Reagents & Conditions: Sulfuryl chloride (SO₂Cl₂) is employed as the chlorinating agent in a suitable solvent like dichloromethane (DCM).[7] The reaction is typically run at room temperature.

-

Causality: Sulfuryl chloride is an effective source of electrophilic chlorine. The reaction proceeds via a radical mechanism or through ionic intermediates to replace the two protons at the C8 position with chlorine atoms. The camphor scaffold is robust and does not undergo unwanted side reactions under these conditions.

-

Work-up: The reaction is carefully quenched, often with an aqueous solution. The chlorinated imine product, being a solid, can often be isolated by simple filtration, yielding the (+)-(8,8-Dichlorocamphorylsulfonyl)imine.[6]

Step 2: Oxidation to the Oxaziridine The final and defining step is the oxidation of the dichlorinated sulfonylimine to form the oxaziridine ring.

-

Reagents & Conditions: A buffered solution of potassium peroxymonosulfate (Oxone) is the most common, practical, and cost-effective oxidant for this transformation on a large scale.[1] Alternatively, meta-chloroperoxybenzoic acid (mCPBA) can be used.[3] The reaction is typically performed in a biphasic system (e.g., toluene/water) with potassium carbonate (K₂CO₃) to maintain a basic pH (~9), which is crucial for preventing decomposition of the product.[8]

-

Causality: The peroxyacid (or its active species) attacks the imine nitrogen, followed by an intramolecular cyclization that expels a leaving group and forms the N-O bond of the oxaziridine ring. The basic buffer is essential to neutralize acidic byproducts that could otherwise catalyze the decomposition of the sensitive oxaziridine product.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The solvent is carefully removed under reduced pressure. The resulting solid product is washed with a non-polar solvent like hexane to remove impurities and then dried to yield the final, highly pure (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine as a stable, white crystalline solid.[6]

Caption: Synthetic pathway to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.

Part 3: Mechanism of Asymmetric Oxidation

The remarkable efficacy of Davis oxaziridines stems from a well-defined and predictable mechanism of oxygen transfer.

The Sₙ2-Type Oxygen Transfer

The oxidation of a nucleophile (Nu⁻), such as a ketone enolate, by an N-sulfonyloxaziridine proceeds via a concerted, Sₙ2-type mechanism.[9][10]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic oxygen atom of the strained oxaziridine ring.

-

Transition State: The reaction proceeds through a transition state where the Nu-O bond is forming concurrently with the cleavage of the weak N-O bond. Computational studies suggest this transition state is largely linear.[10]

-

Product Formation: The N-O bond breaks, releasing the ring strain and forming the oxygenated product (Nu-OH) and a stable N-sulfonylimine as the byproduct.

Caption: Generalized Sₙ2 mechanism for oxygen transfer from an oxaziridine.

The Origin of Stereoselectivity

For the asymmetric hydroxylation of a prochiral enolate, the stereochemical outcome is determined by the facial selectivity of the attack. An "open" transition state model is widely accepted, where stereoselectivity arises primarily from minimizing non-bonded steric interactions between the enolate substituents and the bulky camphor scaffold of the oxaziridine.[5]

The (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is designed to maximize these interactions. The rigid camphor backbone, augmented by the sterically demanding 8,8-dichloro group, effectively shields one face of the electrophilic oxygen atom. The incoming enolate is therefore forced to approach from the less hindered face, leading to the preferential formation of one enantiomer of the α-hydroxy carbonyl product.

Part 4: Key Applications in Synthesis

The primary application of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is the asymmetric α-hydroxylation of prochiral ketone, ester, and amide enolates. This reaction provides direct access to enantiomerically enriched α-hydroxy carbonyl compounds, which are pivotal building blocks in organic synthesis.

Asymmetric Hydroxylation of Enolates

The reaction is highly versatile and has been successfully applied to a wide array of carbonyl compounds. The enantiomeric excesses (ee) achieved are often excellent, demonstrating the power of this reagent-controlled approach.

| Substrate Type | Enolate Counterion | Product ee (%) / dr | Reference |

| 2-Methyl-1-tetralone | Na⁺ | >95% ee | [6] |

| Propiophenone | Na⁺ | 94% ee | [6] |

| N-Acyl Oxazolidinone | Li⁺ | >98:2 dr | [11] |

| β-Keto Ester | Na⁺ | 90% ee | [12] |

Table 1: Representative examples of asymmetric hydroxylations using camphor-derived oxaziridines.

Detailed Experimental Protocol: Asymmetric Hydroxylation of a Ketone

This protocol provides a representative workflow for the α-hydroxylation of a ketone enolate.

Caption: Experimental workflow for asymmetric α-hydroxylation of a ketone.

Methodology:

-

System Preparation: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Causality: The use of anhydrous conditions and low temperatures is critical to prevent protonation of the strongly basic enolate and to ensure its stability.

-

Enolate Generation: The ketone substrate (1.0 eq.) is dissolved in the cold THF. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, ~1.1 eq.) is added dropwise. The solution is stirred for approximately one hour to ensure complete enolate formation. Causality: NaHMDS is chosen for its high basicity and steric bulk, which favors kinetic deprotonation. A slight excess ensures complete conversion of the ketone.

-

Hydroxylation: A solution of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (~1.2 eq.) in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC). Causality: The oxaziridine is added last to the pre-formed enolate. A small excess ensures the reaction goes to completion.

-

Quenching and Work-up: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone.

Conclusion

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a testament to the power of rational reagent design in asymmetric synthesis. Building on the foundational work of Emmons and the pioneering development of N-sulfonyloxaziridines by Davis, this specific reagent exemplifies how a robust chiral scaffold can be fine-tuned to achieve exceptional levels of stereocontrol. Its discovery and application have provided chemists with a reliable and practical tool for the enantioselective hydroxylation of enolates, enabling the efficient construction of chiral molecules essential to medicine and materials science. Its history is a clear illustration of the scientific process: identifying a challenge, proposing a solution, and iteratively refining that solution to achieve excellence.

References

-

Davis, F. A.; Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]

-

Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]

-

Jean's, M.; D. Armstrong, A.; A. Bach, T. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(15), 7317-7367. [Link]

-

Bach, T.; Jean's, M.; D. Armstrong, A. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(15), 7317–7367. [Link]

-

Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. Retrieved from [Link]

-

Bach, R. D.; Codd, G. A.; Schlegel, H. B. (1994). The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. The Journal of Organic Chemistry, 59(22), 6793-6798. [Link]

-

Wikipedia. (n.d.). Davis reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Hydroxylation of N - tert -Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). Retrieved from [Link]

-

Davis, F. A.; Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Scholarship at the Windsor, 92, 919-934. [Link]

-

Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 70, 215. [Link]

-

Shu, L.; Shen, Y.; Yin, W. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2649. [Link]

-

Davis, F. A.; Sheppard, A. C.; Chen, B. C.; Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

-

Research.com. (n.d.). Franklin A. Davis. Retrieved from [Link]

-

Temple University. (n.d.). Franklin A. Davis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 64, 157. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

-

Macmillan Group Meeting. (2004). Catalytic Asymmetric Epoxidation via Chiral Oxaziridines, Dioxiranes and Sulfonium Ylides. [Link]

-

ResearchGate. (n.d.). Oxaziridines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 69, 158. [Link]

-

A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (2019). ChemistrySelect, 4(6), 1957-1960. [Link]

Sources

- 1. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxaziridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Davis Oxidation [organic-chemistry.org]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 11. Davis oxidation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Chiral Workhorse for Asymmetric Hydroxylation

In the landscape of modern asymmetric synthesis, the quest for efficient and selective reagents is perpetual. Among the arsenal of chiral oxidants, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a camphor-derived N-sulfonyloxaziridine, has established itself as a cornerstone reagent for the stereoselective introduction of hydroxyl groups. This technical guide provides an in-depth exploration of this powerful molecule, offering insights into its properties, mechanism, and practical application, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rise of a Robust Chiral Oxidant

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, identified by its CAS number 139628-16-3, is a highly effective, neutral, and aprotic oxidizing agent.[1] Its rigid camphor backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in various chemical transformations. The electron-withdrawing nature of the dichloro and sulfonyl groups enhances the electrophilicity of the oxaziridine oxygen, making it a potent oxygen transfer agent.[2] This reagent has found its primary and most impactful application in the asymmetric hydroxylation of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds, a structural motif prevalent in numerous biologically active molecules and natural products.[3][4]

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is paramount for its effective and safe utilization in the laboratory.

| Property | Value |

| CAS Number | 139628-16-3[5] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₃S[6] |

| Molecular Weight | 298.19 g/mol [6] |

| Appearance | White solid[] |

| Melting Point | 181-186 °C[] |

| Optical Activity | [α]20/D -91±3°, c = 0.5% in chloroform |

| Solubility | Soluble in chloroform[] |

| Storage | Store at 2-8°C, protected from light and moisture[8][9] |

Stability and Handling: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a stable solid that can be stored for extended periods under the recommended conditions.[8] However, like all oxaziridines, it is an energetic molecule and should be handled with care. It is crucial to avoid exposure to high temperatures or contaminants that could catalyze its decomposition.[2] When conducting reactions, standard personal protective equipment, including safety glasses and gloves, should be worn.[9]

The Cornerstone Application: Asymmetric Hydroxylation of Enolates

The synthesis of enantiomerically enriched α-hydroxy ketones and esters is a significant challenge in organic synthesis.[10] (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has emerged as a premier reagent for this transformation, offering high yields and excellent enantioselectivities.[1]

Mechanistic Rationale: A Guided Oxygen Transfer

The accepted mechanism for the hydroxylation of an enolate with an N-sulfonyloxaziridine involves a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring.[10] This proceeds via an S_N2-like transition state. The stereochemical outcome of the reaction is dictated by the facial selectivity of the enolate's approach to the oxaziridine. The bulky camphor backbone of the reagent effectively shields one face of the oxaziridine ring, directing the enolate to attack from the less sterically hindered face. This steric control is the foundation of the high enantioselectivity observed.

Causality in Experimental Design

The success of the asymmetric hydroxylation reaction hinges on several critical experimental parameters:

-

Base and Counterion: The choice of base for generating the enolate is crucial. While lithium diisopropylamide (LDA) is commonly used, potassium hexamethyldisilazide (KHMDS) often provides superior yields.[10] The nature of the metal counterion can influence the aggregation state and reactivity of the enolate, thereby affecting the stereoselectivity.

-

Solvent: Tetrahydrofuran (THF) is the most common solvent for these reactions, as it effectively solvates the enolate and the reagent.

-

Temperature: Reactions are typically conducted at low temperatures (-78 °C) to minimize side reactions and enhance selectivity. The lower thermal energy of the system amplifies the energetic differences between the diastereomeric transition states, leading to higher enantiomeric excess.

A General, Self-Validating Protocol

The following protocol outlines a general procedure for the asymmetric hydroxylation of a ketone. This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Performance Across Various Substrates

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has demonstrated broad applicability for the hydroxylation of a wide range of ketone and ester enolates.

| Substrate | Base | Yield (%) | ee (%) |

| 1-Tetralone | KHMDS | 94 | >95 |

| Propiophenone | LDA | 73 | 77 |

| 2-Octanone | KHMDS | 95 | 89 |

Data compiled from representative examples in the literature.[1][2]

Other Synthetic Applications

While renowned for enolate hydroxylation, the utility of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine extends to other asymmetric oxidations.

Asymmetric Oxidation of Sulfides

This reagent can effectively oxidize prochiral sulfides to chiral sulfoxides with moderate to good enantioselectivity.[][11] Chiral sulfoxides are valuable intermediates in organic synthesis and are present in some pharmaceuticals.[12] The reaction proceeds via a similar oxygen transfer mechanism as the enolate hydroxylation.

Conclusion: A Tool of Precision for Modern Synthesis

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a testament to the power of rationally designed chiral reagents. Its high stereoselectivity, operational simplicity, and commercial availability have cemented its place as a go-to solution for the asymmetric synthesis of α-hydroxy carbonyl compounds. For drug development professionals and researchers, a thorough understanding of its application and the nuances of the experimental conditions is key to unlocking its full potential in the synthesis of complex, biologically active molecules.

References

-

Organic Syntheses Procedure: (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available from: [Link]

-

PubChem: (-)-[8,8-Dichlorocamphoyl) sulfonyl] oxaziridine. Available from: [Link]

-

NIH PubMed Central: Advances in the Chemistry of Oxaziridines. Available from: [Link]

-

Organic Syntheses Procedure: (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available from: [Link]

-

Wikipedia: Oxaziridine. Available from: [Link]

-

RSC Publishing: Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Available from: [Link]

-

Grantome: Synthesis of Alpha-Hydroxy Carbonyl Compounds. Available from: [Link]

-

Organic Chemistry Portal: Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. Available from: [Link]

-

NIH PubMed Central: Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Available from: [Link]

- Google Patents: A process of sulfoxidation of biologically active compounds.

-

RSC Publishing: Enantiopure sulfoxides: recent applications in asymmetric synthesis. Available from: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Alpha-Hydroxy Carbonyl Compounds - Franklin Davis [grantome.com]

- 5. (-)-[8,8-Dichlorocamphoyl) sulfonyl] oxaziridine | C10H13Cl2NO3S | CID 11033835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 8. (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine - CAS-Number 139628-16-3 - Order from Chemodex [chemodex.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines [organic-chemistry.org]

- 11. WO2008152462A1 - A process of sulfoxidation of biologically active compounds - Google Patents [patents.google.com]

- 12. Enantiopure sulfoxides: recent applications in asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Oxaziridine Three-Membered Ring: A Technical Guide to Its Versatile Reactivity in Modern Organic Synthesis

Abstract

The oxaziridine three-membered ring, a strained heterocycle containing carbon, nitrogen, and oxygen, represents a powerhouse of reactivity for synthetic chemists.[1] Its inherent ring strain and weak N-O bond are the foundation for a diverse array of chemical transformations, ranging from electrophilic oxygen and nitrogen transfer to complex rearrangements. This guide provides an in-depth exploration of the core principles governing oxaziridine reactivity, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the synthetic potential of this unique functional group. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and showcase its strategic application in the synthesis of complex molecules and pharmaceutically relevant scaffolds.

The Genesis of Reactivity: Structural and Electronic Properties

The remarkable reactivity of the oxaziridine ring is a direct consequence of its strained three-membered architecture and the presence of two electronegative heteroatoms.[2][3] This combination leads to a relatively weak N-O bond, priming the molecule for a variety of transformations driven by the release of ring strain.[1][4]

A key feature of oxaziridines is the high barrier to nitrogen inversion, with energy barriers reported to be between 100 to 130 kJ/mol.[1] This configurational stability at the nitrogen center allows for the existence of chiral oxaziridines where the nitrogen atom is the sole stereocenter, a property that has been elegantly exploited in asymmetric synthesis.[1]

The nature of the substituent on the nitrogen atom (R¹) profoundly dictates the chemoselectivity of the oxaziridine's reactions. This critical aspect allows for the fine-tuning of its reactivity, enabling it to act as either an electrophilic oxygen or nitrogen transfer agent.[4]

-

Electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen increase the electrophilicity of the oxygen atom, favoring oxygen atom transfer reactions. These are often referred to as "Davis' oxaziridines."[2][4]

-

Electron-donating or sterically small groups (e.g., alkyl, H) on the nitrogen render the nitrogen atom more susceptible to nucleophilic attack, promoting nitrogen atom transfer reactions.[1][4]

Modes of Reactivity: A Dichotomy of Atom Transfer

The synthetic utility of oxaziridines primarily stems from their ability to act as efficient atom-transfer reagents. The following sections will detail the mechanisms and applications of their two principal modes of reactivity.

Electrophilic Oxygen Transfer: The Workhorse of Oxidation Chemistry

N-Sulfonyloxaziridines, pioneered by Franklin A. Davis, are the most extensively utilized class of oxaziridines due to their stability, ease of synthesis, and potent oxidizing ability.[1][2] They serve as neutral, aprotic, and highly selective oxygen transfer agents for a wide range of nucleophiles.[3]

Arguably the most significant application of Davis' oxaziridines is the α-hydroxylation of ketone and ester enolates to furnish α-hydroxy carbonyl compounds.[2][3][5] This transformation is a cornerstone in the synthesis of many biologically active natural products and pharmaceuticals, including the renowned anticancer agent Taxol.[1][3]

The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen of the oxaziridine in an SN2-type mechanism.[5] This is followed by the collapse of the resulting intermediate to yield the α-hydroxy carbonyl compound and a sulfonyl imine byproduct.

Experimental Protocol: Asymmetric α-Hydroxylation of a Ketone Enolate

This protocol describes a typical procedure for the asymmetric α-hydroxylation of a prochiral ketone using a chiral camphor-based oxaziridine.

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone (1.0 equiv) in anhydrous THF at -78 °C. Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) and stir for 1 hour to ensure complete enolate formation.

-

Oxidation: Dissolve the chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine) (1.2 equiv) in anhydrous THF in a separate flask. Add this solution dropwise to the enolate solution at -78 °C.

-

Quenching and Workup: After stirring for 2-4 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

N-Sulfonyloxaziridines are highly effective reagents for the selective oxidation of sulfides to sulfoxides.[2] This transformation is particularly valuable in medicinal chemistry, as the sulfoxide moiety is present in numerous pharmaceuticals, such as the proton pump inhibitor Rabeprazole.[2] The reaction is generally clean and avoids over-oxidation to the corresponding sulfone, a common side reaction with many other oxidants.[6]

| Substrate | Oxaziridine | Product | Yield (%) | Reference |

| Thioanisole | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Methyl phenyl sulfoxide | >95 | |

| Dibenzyl sulfide | (+)-(Camphorsulfonyl)oxaziridine | Dibenzyl sulfoxide | 92 (95% ee) |

Table 1: Representative Examples of Sulfide Oxidation using N-Sulfonyloxaziridines.

At elevated temperatures, Davis' oxaziridines can be utilized for the epoxidation of alkenes.[2] While not as commonly employed as other epoxidizing agents like m-CPBA, they offer an alternative under neutral conditions. More reactive oxaziridinium salts, generated catalytically from iminium salts and a stoichiometric oxidant like Oxone, can efficiently epoxidize alkenes at ambient temperatures.[2] Chiral iminium salts have been successfully used in catalytic asymmetric epoxidation reactions.[2][4]

Electrophilic Nitrogen Transfer: A Gateway to Amines and Heterocycles

Oxaziridines with small N-substituents (H, alkyl, alkoxycarbonyl) can act as electrophilic nitrogen sources, enabling the formation of C-N and N-N bonds.[1][4] This reactivity, though less explored than oxygen transfer, provides a powerful tool for the synthesis of amines, hydrazines, and other nitrogen-containing compounds.[2]

N-H, N-alkyl, and N-alkoxycarbonyl oxaziridines react with a variety of nucleophiles to transfer a nitrogen atom. For instance, N-alkoxycarbonyl oxaziridines have been shown to react with enolates to provide α-amino ketones, although yields can sometimes be modest due to competing side reactions.[2] They are also effective for the amination of nitrogen nucleophiles, such as primary and secondary amines, to produce protected hydrazides.[2]

Workflow for Electrophilic Amination of an Enolate

Caption: Workflow for the electrophilic amination of a ketone enolate.

Rearrangements: Accessing Complex Scaffolds

Beyond atom transfer reactions, oxaziridines can undergo fascinating rearrangements, often triggered by photolysis or single-electron transfer (SET) reagents like Cu(I).[1][7] These reactions provide access to valuable lactam and amide structures, often with a high degree of stereocontrol.

Irradiation of spirocyclic oxaziridines with UV light can induce a radical-mediated ring expansion to the corresponding lactam.[1][7][8] The regioselectivity of this rearrangement is governed by a stereoelectronic effect, where the group positioned trans to the lone pair on the nitrogen atom preferentially migrates.[1] This principle has been masterfully applied in the asymmetric synthesis of complex natural products, such as (+)-yohimbine.[1][7]

Oxaziridines can also undergo thermal rearrangement to form nitrones.[1] While this reaction often proceeds with good to excellent yields, the cis-trans selectivity of the resulting nitrone can be poor.[1]

Mechanism of Photochemical Oxaziridine Rearrangement

Caption: Simplified mechanism of photochemical rearrangement of oxaziridines.

Catalytic Enantioselective Synthesis of Oxaziridines

While the use of chiral oxaziridines as stoichiometric reagents has been highly successful, the development of catalytic enantioselective methods for their synthesis is a significant advancement. In 2011, Jørgensen and co-workers reported the first organocatalytic enantioselective synthesis of oxaziridines from N-tosyl imines using a cinchona alkaloid-derived phase-transfer catalyst.[2][9][10] This breakthrough provides access to optically active oxaziridines in good yields and with high enantioselectivities (up to 94% ee), opening new avenues for catalytic asymmetric oxidations.[9][10]

Applications in Drug Discovery and Development